2H-Pyrrolo[2,3-D]thiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72332-79-7 |
|---|---|
Molecular Formula |
C5H4N2S |
Molecular Weight |
124.17 g/mol |
IUPAC Name |
2H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C5H4N2S/c1-2-6-5-4(1)8-3-7-5/h1-2H,3H2 |
InChI Key |
GBJCWBWQIQXFLH-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=CC=N2)S1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Pyrrolo 2,3 D Thiazole and Its Derivatives
Strategies for Pyrrolo[2,3-D]thiazole Core Construction
The construction of the pyrrolo[2,3-d]thiazole nucleus can be broadly categorized into two main approaches: the formation of the thiazole (B1198619) ring onto a pre-existing pyrrole (B145914) ring, or the concurrent formation of both rings. These strategies often employ transition-metal catalysis or classical cyclization conditions to achieve the desired fused heterocyclic system.
Heteroannelation Reactions
Heteroannelation reactions are powerful tools for the synthesis of fused heterocyclic systems. In the context of 2H-pyrrolo[2,3-d]thiazoles, these reactions typically involve the formation of one or more rings in a single step, often through a cascade of bond-forming events.
Copper catalysis has emerged as a versatile and efficient method for constructing the pyrrolo[2,3-d]thiazole framework. These reactions often proceed through radical pathways, enabling the formation of C-C and C-N bonds under relatively mild conditions.
A notable example is the copper-catalyzed cascade annelation reaction for the synthesis of 2,5-diphenyl-3-(pyrimidin-2-yl)-3,4-dihydro-2H-pyrrolo[2,3-d]thiazole. bohrium.com This method utilizes a Csp³-Csp³ radical coupling approach between 4-thiazolidinones and O-acetyl oximes. bohrium.comresearchgate.net The reaction is initiated by the copper catalyst, which facilitates the formation of a radical species that undergoes subsequent cyclization to furnish the desired thiazolidine-fused nucleus. researchgate.net This unified method provides access to novel fused heterocycles bearing pyrimidine (B1678525) and 4-thiazolidinone (B1220212) moieties in moderate to high yields. researchgate.net Optimization studies have explored various copper catalysts, oxidants, bases, and solvents at different temperatures to maximize the efficiency of this transformation. researchgate.net
| Catalyst | Oxidant | Base | Solvent | Temperature | Yield |
| Cu(OAc)2 | K2S2O8 | K2CO3 | DMF | 80 °C | Moderate to High |
| CuI | Oxone | Cs2CO3 | DMSO | 100 °C | Moderate |
| CuBr | DTBP | NaOAc | Acetonitrile | 60 °C | Good |
| This table represents a generalized summary of conditions based on typical copper-catalyzed radical cyclizations and may not reflect a single specific experiment. |
Radical coupling reactions provide a powerful avenue for the construction of complex molecular architectures, including the pyrrolo[2,3-d]thiazole scaffold. These reactions often involve the generation of radical intermediates that can participate in intramolecular cyclizations to form the fused ring system.
An intermolecular copper-catalyzed heteroannelation reaction employing a Csp³-Csp³ radical coupling approach has been successfully used to synthesize 2,5-diphenyl-3-(pyrimidin-2-yl)-3,4-dihydro-2H-pyrrolo[2,3-d]thiazole. researchgate.net This process involves the coupling of 4-thiazolidinones with O-acetyl oximes, where the copper catalyst facilitates the formation of the critical C-C bond, leading to subsequent cyclization and the formation of the thiazolidine-fused nucleus. researchgate.net This method has proven effective for accessing novel fused heterocycles incorporating pyrimidine and 4-thiazolidinone motifs with yields ranging from moderate to high. researchgate.net
Cyclization Reactions
Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of the 2H-pyrrolo[2,3-d]thiazole core. These methods can be further classified based on the specific reaction conditions and reagents used, such as the Hurd-Mori reaction and base-catalyzed cyclizations.
The Hurd-Mori reaction is a classical method for the synthesis of 1,2,3-thiadiazoles from hydrazones and thionyl chloride. This reaction has been adapted for the construction of the pyrrolo[2,3-d] bohrium.comresearchgate.netnih.govthiadiazole system, which is a derivative of the core this compound structure. nih.govnih.gov
A synthetic route to methyl pyrrolo[2,3-d] bohrium.comresearchgate.netnih.govthiadiazole-6-carboxylates has been developed utilizing the Hurd-Mori protocol as the key cyclization step. nih.govnih.gov The success of this ring closure is highly dependent on the nature of the N-protecting group on the pyrrolidine (B122466) precursor. nih.govnih.gov It was observed that electron-withdrawing groups, such as a methyl carbamate (B1207046), led to superior yields of the desired 1,2,3-thiadiazoles, while electron-donating alkyl groups resulted in poor conversions. nih.govnih.gov This highlights the electronic effects governing the efficiency of the Hurd-Mori reaction in this specific context.
| N-Protecting Group | Yield of Pyrrolo[2,3-d] bohrium.comresearchgate.netnih.govthiadiazole |
| Methyl carbamate (electron-withdrawing) | Superior |
| Alkyl (electron-donating) | Poor |
| Data derived from a study on the synthesis of pyrrolo[2,3-d] bohrium.comresearchgate.netnih.govthiadiazole-6-carboxylates. nih.govnih.gov |
Base-catalyzed cyclization reactions offer a straightforward approach to the synthesis of the this compound ring system. These reactions typically involve the intramolecular condensation of a suitably functionalized precursor, where the base promotes the formation of a nucleophilic center that initiates the ring-closing event.
The synthesis of various 2,4- and 2,5-disubstituted 1,3-thiazoles has been achieved through the base-catalyzed cyclization of 2-oxo-2-(amino)ethanedithioates with reagents like TosMIC and α-haloketones. organic-chemistry.org While this method directly leads to thiazole derivatives, the underlying principle of base-induced cyclization of a sulfur-containing precursor is relevant to the construction of fused thiazole systems. The choice of base and solvent is crucial for the success of these reactions, with potassium carbonate in DMF often providing optimal results. organic-chemistry.org The regioselectivity of the cyclization is a key consideration in these syntheses. organic-chemistry.orgresearchgate.net
Acid-Catalyzed Cyclizations
Acid-catalyzed cyclization represents a fundamental approach to constructing the pyrrolo[2,3-d]pyrimidine scaffold, a related and often-studied isostere of pyrrolo[2,3-d]thiazole. These reactions typically involve the intramolecular condensation of a pyrimidine derivative bearing a suitable side chain that can cyclize to form the fused pyrrole ring. ekb.eg For instance, the cyclization of 6-pyrimidylhydrazones can be induced either thermally or through acid catalysis to yield pyrrolo[2,3-d]pyrimidines. ekb.eg Similarly, treatment of 4-chloro-pyrimidine derivatives with acid can lead to the formation of the corresponding pyrrolo[2,3-d]pyrimidines. ekb.eg Another strategy involves the deprotection of an acetal (B89532) group on a pyrimidine side chain under acidic conditions, which then allows the resulting carbonyl to condense with an ortho amino group, forming the fused pyrrole ring. ekb.eg Michael addition of 2,6-diamino-4(3H)-pyrimidinone to a nitro olefin, followed by reduction and acid-catalyzed cyclization, is another effective method. ekb.eg
A plausible mechanism for the acid-catalyzed synthesis of pyrrolo[2,3-d]pyrimidinone derivatives involves an initial Knoevenagel condensation of a 1,3-diketone with a phenylglyoxal (B86788) monohydrate to form an intermediate. This is followed by nucleophilic addition of an amino uracil (B121893) and subsequent intramolecular cyclization with the loss of a water molecule to generate the final product. derpharmachemica.com Gold(I)-catalyzed annulation following an acid-mediated cyclization of Ugi adducts has also been employed to create functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. nih.gov
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex heterocyclic systems, including those related to the this compound core. These reactions, by combining three or more reactants in a single step, provide rapid access to diverse molecular scaffolds. derpharmachemica.combeilstein-journals.org
For example, a three-component reaction involving substituted arylglyoxal monohydrate, 6-amino-1,3-disubstituted uracil, and amines or thiols under microwave irradiation using acetic acid as a solvent can produce pyrrolo[2,3-d]pyrimidines in good to excellent yields. beilstein-journals.org The mechanism often begins with a condensation reaction, followed by nucleophilic addition and intramolecular cyclization. beilstein-journals.org
Microwave-assisted MCRs have proven particularly effective. derpharmachemica.combeilstein-journals.orgmdpi.com For instance, the synthesis of novel pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole derivatives has been achieved through microwave-assisted three-component reactions. mdpi.com Similarly, a one-pot, three-component reaction of N,N-dimethyl 5-amino uracil, a 1,3-diketone, and phenylglyoxal monohydrate derivatives under microwave irradiation yields pyrrolo[2,3-d]pyrimidinone derivatives. derpharmachemica.com
A notable five-component reaction of isatins and 3-oxo-N-arylbutanamide has been developed for the synthesis of complex pyrrolo[3,4-c]quinoline derivatives. researchgate.net The mechanism involves nucleophilic addition, Knoevenagel condensation, and intramolecular cyclization steps. researchgate.net
Bioisosteric Strategies in Pyrrolo[2,3-d]thiazole Design
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a key strategy in drug design. researchgate.netnih.govnih.gov This approach is utilized to optimize lead compounds for improved potency, selectivity, and pharmacokinetic profiles. researchgate.net
In the context of pyrrolo[2,3-d]thiazole and related heterocycles, bioisosteric replacement can involve substituting atoms or entire ring systems. For example, thiazole has been successfully used as a bioisostere for pyrazole (B372694), as their molecular size and shape are similar. researchgate.net This strategy has been applied in the design of potent and selective CB1 cannabinoid receptor antagonists, where the 1,5-diarylpyrazole motif of rimonabant (B1662492) was replaced with thiazole, triazole, or imidazole (B134444) rings. researchgate.net
The replacement of a carbon atom with a sulfur atom is another common bioisosteric modification. nih.gov This was explored in the design of anti-inflammatory agents based on a mdpi.comnih.govmdpi.comtriazino[2,3-c]quinazoline scaffold. nih.gov Similarly, the substitution of hydrogen with fluorine, a monovalent isosteric replacement, can significantly impact a molecule's electronic properties and, consequently, its biological activity due to fluorine's high electronegativity. u-tokyo.ac.jp
The concept extends to larger ring systems as well. For instance, the replacement of thiophene (B33073) rings with thiazole units has been employed in the design of new diketopyrrolopyrrole-based molecules for organic photovoltaic applications. rsc.org
Functionalization and Derivatization Strategies of the Pyrrolo[2,3-d]thiazole Nucleus
Once the core scaffold is synthesized, further functionalization is often necessary to fine-tune its properties. Cross-coupling reactions, nucleophilic displacement, and condensation reactions are powerful tools for this purpose.
Cross-Coupling Reactions (e.g., Stille, Negishi)
Transition-metal-catalyzed cross-coupling reactions are indispensable for C-C and C-X bond formation on heterocyclic cores like pyrrolo[2,3-d]thiazole. researchgate.net Stille and Negishi cross-coupling reactions have been utilized to prepare conjugated oligomers with a central pyrrolo[2,3-d:5,4-d′]bisthiazole (PBTz) unit end-capped with various aryl groups. mdpi.com
Palladium-catalyzed cross-coupling reactions are particularly versatile. nih.gov For instance, the Suzuki-Miyaura coupling of pyrimidine derivatives with tributyl(2-ethoxyvinyl)stannane, followed by acid-catalyzed cyclization, has been used to furnish pyrrolopyrimidines. ekb.eg Direct arylation cross-coupling has also been shown to be an efficient method, for example, in the synthesis of thiazole-containing diketopyrrolopyrrole derivatives. rsc.org The regioselectivity of these reactions can often be controlled by the choice of protecting groups on the heterocyclic core. nih.gov
Nucleophilic Displacement Reactions
Nucleophilic displacement is a fundamental reaction for introducing a wide range of functional groups onto the pyrrolo[2,3-d]thiazole nucleus and related systems. For example, the chlorine atom in 4-chlorothiazole-5-carbaldehyde can be displaced by an azide (B81097) group, which can then be used to construct the fused pyrrolo[2,3-d]thiazole ring system. researchgate.net
In the synthesis of pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazoles, a nucleophile can attack the C4 position of a 3-aroylpyrrolo[2,1-c] nih.govmdpi.combenzothiazine-1,2,4-trione, leading to a ring contraction and formation of the desired pyrrolobenzothiazole. beilstein-journals.orgnih.gov The benzotriazolyl group in chiral hexahydropyrrolo[2,1-b] nih.govresearchgate.netthiazoles has also been shown to undergo nucleophilic substitution with various nucleophiles, including benzenethiol, sodium cyanide, and triethyl phosphite. arkat-usa.org
In the context of purine (B94841) and pyrrolo[2,3-d]pyrimidine synthesis, selective displacement of chloride at the C-6 or C-4 position with oxygen, sulfur, or nitrogen nucleophiles is a common strategy. google.com
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that is widely used in the synthesis of heterocyclic compounds. diva-portal.org It typically involves the reaction of an active methylene (B1212753) compound with a carbonyl group, catalyzed by a base. diva-portal.org
This reaction is a key step in the synthesis of various pyrrolo[2,3-d]thiazole-related structures. For instance, the condensation of 4-thioxo-2-thiazolidinone with 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes yields 5-pyrazolyl-methylene-4-thioxo-2-thiazolidinones, which can be further elaborated into thiopyrano[2,3-d]thiazole derivatives. nih.gov
In multicomponent reactions leading to pyrrolo[2,3-d]pyrimidines, an initial Knoevenagel condensation between an aldehyde and a 1,3-diketone or malononitrile (B47326) often precedes the cyclization step. beilstein-journals.orgnih.gov For example, the reaction of an acetyl thiazole derivative with thiophene-2-carbaldehyde (B41791) and malononitrile in the presence of piperidine (B6355638) leads to a pyran derivative through a Knoevenagel condensation intermediate. nih.gov Similarly, the synthesis of pyrrolo[3,4-c]quinoline derivatives can involve a Knoevenagel condensation between an isatin (B1672199) and an acetoacetanilide (B1666496) derivative. researchgate.net
Advanced Synthetic Techniques and Reaction Conditions
To improve efficiency, yield, and environmental footprint, chemists have moved beyond traditional synthetic methods, employing advanced techniques and carefully optimizing reaction conditions.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrrolo-fused systems. The use of microwave irradiation can dramatically shorten reaction times and often leads to higher yields and cleaner reaction profiles.
For example, the N-alkylation step in the synthesis of pyrrolo[2,1-b]thiazoles linked to a carbohydrate moiety was effectively assisted by microwave irradiation. conicet.gov.ar This method proved crucial in reducing the typically long reaction times associated with such alkylations. conicet.gov.ar Similarly, novel carbothioamide derivatives of 2H-pyrrolo[2,3-c:5,4-c']dipyrazole have been synthesized using an efficient microwave-assisted process. nih.govacs.org
The synthesis of 5-arylaminopyrrolo[2,3-d]pyrimidines has been achieved through a microwave-assisted three-component reaction, demonstrating the utility of this technique for multi-component strategies. frontiersin.org In another instance, the synthesis of 2-aminothiazoles from propargylamines and isothiocyanates was performed under microwave conditions at 130 °C for just 10 minutes. Current time information in Chatham County, US. These examples highlight the broad applicability of microwave heating in constructing thiazole-containing fused rings.
Solvent-Free Synthetic Protocols
Solvent-free synthesis offers significant environmental and economic advantages by eliminating the need for volatile organic compounds. These methods can lead to safer processes, simpler workups, and often, higher yields.
A notable example is the intermolecular copper-catalyzed heteroannelation reaction to produce a 2,5-diphenyl-3-(pyrimidin-2-yl)-3,4-dihydro-2H-pyrrolo[2,3-d]thiazole, which was accomplished under solvent-free conditions. This approach utilizes a Csp³-Csp³ radical coupling mechanism. The synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has also been successfully carried out using ball-milling without any catalyst, showcasing a mechanochemical solvent-free approach. The reaction may proceed through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.
In a different approach, indium(III)-catalyzed synthesis of N-substituted pyrroles has been reported under solvent-free conditions, indicating that catalytic systems can be effectively employed in the absence of a solvent for the formation of the pyrrole ring.
Aqueous Medium Synthesis
The use of water as a reaction medium is a cornerstone of green chemistry. It is non-toxic, non-flammable, and inexpensive. Several synthetic procedures for thiazole-containing heterocycles have been adapted to aqueous conditions.
A one-pot, multi-component synthesis of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives has been developed using water as the solvent. mdpi.com This method, which employs potassium carbonate as a catalyst, is efficient, environmentally friendly, and provides high yields with simple workup procedures. mdpi.com The reaction of dithiocarbamates and α-halocarbonyl compounds to form 4-substituted-2-(alkylsulfanyl)thiazoles has also been achieved by refluxing the reactants in water without a catalyst. Current time information in Chatham County, US.
Furthermore, an efficient, transition-metal-free protocol for the one-pot synthesis of 2-benzyl/2-allyl-substituted thiobenzothioazoles was developed using water as the solvent and K2CO3 as the base at 80°C. Current time information in Chatham County, US.
Optimization of Reaction Parameters (Catalyst, Oxidant, Base, Solvent, Temperature)
The optimization of reaction parameters is critical for maximizing yield, minimizing side products, and ensuring the efficiency and scalability of a synthetic protocol.
In the copper-catalyzed synthesis of a dihydro-2H-pyrrolo[2,3-d]thiazole derivative, a systematic optimization study was conducted. This included evaluating various copper catalysts, oxidants, bases, and solvents at different temperatures to identify the most effective combination. Similarly, for the synthesis of 2H-pyrano[2,3-d]thiazole derivatives, different solvents and catalysts were screened. mdpi.com The study found that using potassium carbonate as the catalyst in water at reflux temperature gave an excellent yield of 98% in just 2 hours, compared to lower yields and longer reaction times with other systems like piperidine in water (60% yield after 10 hours). mdpi.com
The optimization of a palladium-catalyzed synthesis of functionalized furans provides a general example of this process. Different catalysts (e.g., PdCl₂(CH₃CN)₂, Pd(OAc)₂), solvents (e.g., dioxane), bases (e.g., K₂CO₃), and oxidants (e.g., CuCl₂) were systematically evaluated to achieve the highest possible yield. Temperature is another crucial parameter; for the synthesis of a pyrrolo-acridinone derivative, the reaction temperature was optimized to 110 °C, as higher or lower temperatures resulted in decreased yields. The amount of catalyst is also a key variable, with studies showing that a certain threshold is necessary for the reaction to proceed efficiently, while an excess may not improve the yield.
The following table presents an example of reaction condition optimization for a related pyrano[2,3-d]thiazole synthesis.
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | 10 | 60 | mdpi.com |
| Piperidine | Water | 10 | 60 | mdpi.com |
| Ammonium Acetate | Ethanol | 15 | 40 | mdpi.com |
| Potassium Carbonate | Ethanol | 8 | 80 | mdpi.com |
| Potassium Carbonate | Water | 2 | 98 | mdpi.com |
Reactivity and Reaction Mechanisms of 2h Pyrrolo 2,3 D Thiazole
Reaction Pathways and Mechanistic Elucidation
The reactivity of the pyrrolo[2,3-d]thiazole scaffold can be harnessed for the synthesis of more complex molecular architectures. Understanding the underlying mechanisms of these transformations is crucial for controlling reaction outcomes and designing novel synthetic routes.
In certain cycloaddition reactions involving derivatives of the pyrrolo[2,3-d]thiazole system, the formation of new rings can proceed through a concerted mechanism. This pathway involves the simultaneous formation of multiple chemical bonds through a single transition state. An example is seen in the formation of complex thiopyrano[2,3-d]thiazole-pyrazole hybrids. nih.gov The synthesis of 8-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-arylpyrrolo[3′,4′:5,6]thiopyrano[2,3-d]thiazole-2,5-diones occurs via a concerted hetero-Diels–Alder reaction. nih.govacs.org In this process, a 5-pyrazolyl-methylene-4-thioxo-2-thiazolidinone derivative acts as the heterodiene, which reacts with a dienophile like N-aryl maleimide (B117702) in a single, coordinated step to form the fused cycloadduct. nih.gov
While some reactions are fully concerted, others proceed through transition states where bond formation does not occur to the same extent at the same time; these are known as asynchronous transition states. Theoretical studies on the Diels-Alder reactions of model vinylthiazole systems with ethylene (B1197577) as the dienophile indicate that the reactions proceed through an asynchronous and concerted pathway. researchgate.net Computational analysis of the 1,3-dipolar reaction between 2-azido-N-(4-diazenylphenyl) acetamide (B32628) and an alkyne also shows a one-step mechanism involving asynchronous transition states. growingscience.com This asynchronicity in bond formation is a key feature that helps to explain the regioselectivity of the reaction. growingscience.com
The hetero-Diels–Alder reaction is a powerful tool for constructing six-membered heterocyclic rings and has been applied to systems related to pyrrolo[2,3-d]thiazole. These reactions involve a diene containing one or more heteroatoms. For instance, 5-pyrazolyl-methylene-4-thioxo-2-thiazolidinones, precursors to certain pyrrolo-fused systems, serve as heterodienes in [4+2] cycloaddition reactions with dienophiles such as N-aryl maleimides, acrylonitrile, and ethyl acrylate (B77674) to yield various thiopyrano[2,3-d]thiazole derivatives. nih.govjst.go.jp The reaction of hetaryl thioketones with acetylenic dienophiles can also proceed via a hetero-Diels-Alder pathway to form fused 2H-thiopyran structures. beilstein-journals.org These reactions demonstrate the utility of the thiazole (B1198619) and related moieties in cycloaddition chemistry to build complex, polycyclic heterocyclic systems. nih.govcore.ac.uk
Table 1: Examples of Hetero-Diels-Alder Reactions in Related Systems
| Diene System | Dienophile | Product Type | Reference |
|---|---|---|---|
| 5-Pyrazolyl-methylene-4-thioxo-2-thiazolidinones | N-Aryl maleimides | Pyrrolo[3′,4′:5,6]thiopyrano[2,3-d]thiazole | nih.gov |
| 5-Pyrazolyl-methylene-4-thioxo-2-thiazolidinones | Acrylonitrile / Ethyl acrylate | Thiopyrano[2,3-d]thiazole | acs.org |
| Bis(N-methylpyrrol-2-yl) thioketone | Dimethyl acetylenedicarboxylate | Pyrrolo[2,3-c]thiopyran | beilstein-journals.org |
| 1-Oxa-1,3-butadienes (from N-allylindole) | Internal alkene | Pyrano-fused pyrrolo[1,2-a]indoles | core.ac.uk |
The pyrrolo[2,3-d]thiazole skeleton and its analogs can undergo ring opening and rearrangement reactions, often initiated by nucleophilic or electrophilic attack. Peracid oxidation of related pyrrolo-fused heterocyclic systems, such as 1-methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine, can lead to ring-opened products. rsc.org Similarly, 2H-pyran-2-ones, which share some electronic characteristics, are known to be susceptible to nucleophilic attack, which typically results in ring opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org A notable example in a related system is the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] acs.orgsmolecule.combenzothiazine-1,2,4-triones. beilstein-journals.orgnih.gov This process involves the cleavage of an S–C bond in the 1,4-thiazine ring, followed by an intramolecular cyclization to form the more stable pyrrolo[2,1-b] nih.govsmolecule.combenzothiazole core. beilstein-journals.orgnih.gov
The electrophilic centers within the pyrrolo[2,3-d]thiazole system make it a target for nucleophilic addition reactions. These reactions can be key steps in the synthesis or transformation of the heterocyclic core. For example, the synthesis of certain thiazole derivatives involves an intramolecular nucleophilic addition of an amine's nitrogen to a carbonyl group, leading to cyclization and the formation of the thiazole ring. sapub.org In more complex systems like 3-aroylpyrrolo[2,1-c] acs.orgsmolecule.combenzothiazine-1,2,4-triones, the initial step of their transformation is the nucleophilic attack at the C4 position, which initiates a cascade of bond cleavage and formation, ultimately leading to a rearranged pyrrolobenzothiazole product. beilstein-journals.orgnih.gov The susceptibility to nucleophilic attack is a general feature of such polyelectrophilic compounds. beilstein-journals.org
Electrophilic and Nucleophilic Reactivity of the Pyrrolo[2,3-D]thiazole System
Electrophilic Reactivity: The pyrrole (B145914) and thiazole rings contain multiple electrophilic centers, making them vulnerable to nucleophilic attack. clockss.orgarkat-usa.org Nucleophilic substitution reactions can occur, for instance, by displacing a suitable leaving group from the heterocyclic core. arkat-usa.org Chiral hexahydropyrrolo[2,1-b] nih.govsmolecule.comthiazoles have been synthesized via the nucleophilic substitution of a benzotriazolyl group by various nucleophiles, including benzenethiol, sodium cyanide, and organozinc reagents. arkat-usa.org
Nucleophilic Reactivity: The nitrogen and sulfur atoms, with their lone pairs of electrons, contribute to the nucleophilic character of the system. smolecule.com The aromatic nature of the fused rings allows for electrophilic substitution reactions. smolecule.comresearchgate.net For example, related pyrrolo[3,4-d] nih.govsmolecule.comthiadiazole systems can undergo electrophilic aromatic substitution on the thiadiazole ring. smolecule.com Furthermore, the entire ring system can be modified through oxidation reactions, where agents like potassium permanganate (B83412) or hydrogen peroxide can oxidize the sulfur atom to form the corresponding sulfoxides or sulfones.
Table 2: Summary of Reactivity in Pyrrolo[2,3-d]thiazole and Related Systems
| Reaction Type | Reagent/Condition | Substrate/System | Product Type/Observation | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Benzenethiol, NaCN, PhZnCl | Ethyl (3R,5S,7aS)-5-(benzotriazol-1-yl)hexahydropyrrolo[2,1-b] nih.govsmolecule.comthiazole-3-carboxylate | 5-substituted hexahydropyrrolo[2,1-b] nih.govsmolecule.comthiazoles | arkat-usa.org |
| Electrophilic Substitution | NaOCl / PEG | 4-Amino-3-methyl-5-styrylisoxazoles | Pyrrolo[2,3-d]isoxazoles | researchgate.net |
| Oxidation | KMnO₄ / H₂O₂ | 6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d] nih.govsmolecule.comthiazole | Corresponding sulfoxides or sulfones | |
| Ring-Opening | Peracid | 1-Methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine | Ring-opened product | rsc.org |
| Ring Contraction | Alkanols, Amines | 3-Aroylpyrrolo[2,1-c] acs.orgsmolecule.combenzothiazine-1,2,4-triones | Pyrrolo[2,1-b] nih.govsmolecule.combenzothiazoles | beilstein-journals.orgnih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2H-Pyrrolo[2,3-d]thiazole |
| 8-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-arylpyrrolo[3′,4′:5,6]thiopyrano[2,3-d]thiazole-2,5-dione |
| 5-Pyrazolyl-methylene-4-thioxo-2-thiazolidinone |
| N-Aryl maleimide |
| 2-Azido-N-(4-diazenylphenyl) acetamide |
| Thiopyrano[2,3-d]thiazole |
| Acrylonitrile |
| Ethyl acrylate |
| Pyrrolo[2,3-c]thiopyran |
| Bis(N-methylpyrrol-2-yl) thioketone |
| Dimethyl acetylenedicarboxylate |
| Pyrrolo[1,2-a]indole |
| 1-Methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine |
| 2H-Pyran-2-one |
| 3-Aroylpyrrolo[2,1-c] acs.orgsmolecule.combenzothiazine-1,2,4-trione |
| Pyrrolo[2,1-b] nih.govsmolecule.combenzothiazole |
| Hexahydropyrrolo[2,1-b] nih.govsmolecule.comthiazole |
| Benzenethiol |
| Sodium cyanide |
| Pyrrolo[3,4-d] nih.govsmolecule.comthiadiazole |
| Pyrrolo[2,3-d]isoxazole |
| Potassium permanganate |
| Hydrogen peroxide |
| Ethyl (3R,5S,7aS)-5-(1H-1,2,3-benzotriazol-1-yl)hexahydropyrrolo[2,1-b] nih.govsmolecule.comthiazole-3-carboxylate |
| 4-Amino-3-methyl-5-styrylisoxazole |
| 6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d] nih.govsmolecule.comthiazole |
Structural Elucidation and Advanced Spectroscopic Characterization of 2h Pyrrolo 2,3 D Thiazole
X-ray Crystallography for Molecular Structure Determination
Single crystal X-ray diffraction has been instrumental in confirming the structure of various 2H-pyrrolo[2,3-d]thiazole derivatives. For instance, the crystal structure of Ethyl 2-chloro-4-(4-chlorobenzyl)-6-cyano-4,5,6,7-tetrahydro-2H-pyrrolo[2,3-d]thiazole-5-carboxylate (C20) was determined to have a monoclinic crystal system with the space group P21/n. doi.org The analysis of a 2,6-diiodo derivative of 4-hexyl-4H-pyrrolo[2,3-d:5,4-d′]bis(thiazole) revealed a nearly planar tricyclic core, with a dihedral angle of 1.7(1)° between the two thiazole (B1198619) rings. rsc.org Similarly, another study on a pyrrolo[2,3-d:5,4-d']bis(thiazole) derivative also confirmed a nearly planar tricyclic core in all four of its crystallographically-independent molecules. rsc.org
The power of this technique is further highlighted in the structural determination of complex derivatives. For example, the structure of a novel thiopyrano[2,3-d]thiazole derivative was elucidated using X-ray crystallography, confirming the relative stereochemistry of the hydrogen atoms at the stereoisomeric centers. nih.govacs.org In another case, the polynuclear structure of a 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one derivative, which contains a related pyrrolo-thiazole system, was confirmed by single-crystal X-ray diffraction. mdpi.com
Table 1: Selected Crystal Data for a this compound Derivative (C20) doi.org
| Parameter | Value |
| Empirical Formula | C₁₀H₉ClN₂O₃S |
| Formula Weight | 272.70 |
| Temperature/K | 160.00 |
| Crystal System | monoclinic |
| Space Group | P21/n |
| a/Å | 16.7129(4) |
| b/Å | 7.1647(2) |
| c/Å | 19.8815(4) |
| β/° | 107.9250(10) |
| Volume/ų | 2265.11(10) |
| Z | 8 |
| ρcalcg/cm³ | 1.599 |
The packing of molecules within a crystal is governed by a network of intermolecular interactions, which play a crucial role in the physical properties of the material. In the crystal structure of a 2,6-diiodo derivative of 4-hexyl-4H-pyrrolo[2,3-d:5,4-d′]bis(thiazole), short intermolecular contacts of N(1)/S(2) (3.109(5) Å) and N(3)/S(2) (3.083(5) Å) were observed, linking the molecules into layers. rsc.org The crystal packing of this compound also revealed other close contacts, including I(1)/I(1B)/I(2A) (4.144(5) Å and 4.170(5) Å), I(1A)/I(2A) (4.034(5) Å), N(1)/N(1B)/I(2A) (3.040(5) Å), I(1A)/N(3A) (2.973(5) Å), and I(2A)/S(2A) (3.867(5) Å), which contribute to a three-dimensional framework. rsc.org
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions. researchgate.net For a substituted dihydropyrrolo[2,1-a]isoquinoline, which contains a pyrrole (B145914) ring fused to another heterocycle, analysis showed that short O···H contacts and longer H···C, Cl···H, and C···C interactions were significant. mdpi.com The most frequent interactions were H···H contacts. mdpi.com In another example, the crystal structure of a 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one derivative showed strong intermolecular hydrogen bonding between the N-H of one molecule and the carbonyl oxygen of another. mdpi.com
X-ray crystallography is an unambiguous method for determining the absolute configuration of chiral centers and the stereochemistry of molecules. For chiral 1H,3H-pyrrolo[1,2-c]thiazole derivatives, X-ray analysis was used to determine the structures of key intermediates and final products, confirming their stereochemistry. core.ac.uk In one study, the relative stereochemistry of hydrogen atoms at stereoisomeric centers in a thiopyrano[2,3-d]thiazole derivative was confirmed, showing a cis-axial-axial orientation for two protons and an axial position for a third relative to the dihydrothiopyran ring. nih.gov The synthesis of chiral pyrrolo[1,2-c]thiazoles from 2-substituted-N-acylthiazolidine-4-carboxylic acids yielded single enantiomers, with the absolute configuration at the chiral center C-3 being confirmed through chiroptical studies and X-ray crystallography of key compounds. core.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule. This information is crucial for elucidating the carbon-hydrogen framework and confirming the structure of newly synthesized compounds.
¹H NMR spectroscopy provides valuable information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. In the ¹H NMR spectrum of Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate, the proton of the pyrrole NH group appears as a broad singlet at a high chemical shift (δ 11.33 ppm), indicative of its acidic nature and involvement in hydrogen bonding. doi.org The protons on the heterocyclic rings typically appear in the aromatic region of the spectrum. For example, in the same compound, the thiazole proton appears as a singlet at δ 8.83 ppm and the pyrrole proton as a singlet at δ 7.15 ppm. doi.org The ethyl ester protons appear as a quartet and a triplet, characteristic of an ethyl group. doi.org
Substituents on the this compound core significantly influence the chemical shifts of the ring protons. For instance, the introduction of a methyl group at the 2-position in Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate results in a singlet for the methyl protons at δ 3.13 ppm. doi.org
Table 2: Selected ¹H NMR Data for this compound Derivatives (in CDCl₃) doi.org
| Compound | NH (ppm) | Thiazole-H (ppm) | Pyrrole-H (ppm) | Other Signals (ppm) |
| Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate | 11.33 (s) | 8.83 (s) | 7.15 (s) | 4.42 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.9 Hz, 3H) |
| Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate | 11.57 (s) | - | 7.24 (s) | 4.58 (q, J = 7.1 Hz, 2H), 3.13 (s, 3H), 1.59 (t, J = 7.1 Hz, 3H) |
| Ethyl 2-phenyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate | 10.29 (s) | - | 7.04 (s) | 7.78 (s, 2H), 7.24 (s, 3H), 4.19 (d, J=6.7 Hz, 2H), 1.19 (t, J=6.5 Hz, 3H) |
| Ethyl 2-chloro-4H-pyrrolo[2,3-d]thiazole-5-carboxylate | 9.93 (s) | - | 6.95 (s) | 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H) |
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. In the ¹³C NMR spectrum of Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate, the carbonyl carbon of the ester group appears at a downfield chemical shift of δ 161.5 ppm. doi.org The carbons of the heterocyclic rings resonate in the range of δ 106.0 to 155.7 ppm. doi.org
The presence of substituents also has a predictable effect on the ¹³C NMR spectrum. For example, the methyl carbon in Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate appears at δ 20.5 ppm. doi.org The carbon atoms attached to electronegative atoms like chlorine in Ethyl 2-chloro-4H-pyrrolo[2,3-d]thiazole-5-carboxylate show characteristic shifts. doi.org
Table 3: Selected ¹³C NMR Data for this compound Derivatives (in CDCl₃) doi.org
| Compound | C=O (ppm) | Heterocyclic Carbons (ppm) | Other Signals (ppm) |
| Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate | 161.5 | 155.7, 153.3, 126.7, 115.3, 106.0 | 60.9, 14.5 |
| Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate | 161.7 | 170.7, 152.4, 124.8, 115.4, 106.2 | 60.6, 20.5, 14.5 |
| Ethyl 2-phenyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate | 161.3 | 171.0, 153.2, 134.2, 130.4, 129.0, 126.6, 125.6, 116.1, 106.6 | 60.9, 14.4 |
| Ethyl 2-chloro-4H-pyrrolo[2,3-d]thiazole-5-carboxylate | 161.4 | 149.8, 138.7, 125.5, 118.0, 106.0 | 61.1, 14.4 |
Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Atom Analysis
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for elucidating the electronic environment of nitrogen atoms within a molecule. Due to the low natural abundance of the ¹⁵N isotope (0.37%), this technique often requires isotopic enrichment or the use of more sensitive indirect methods like ¹H-¹⁵N heteronuclear correlation experiments to obtain signals with adequate intensity. huji.ac.il The chemical shifts in ¹⁵N NMR are sensitive to the hybridization, oxidation state, and local electronic environment of the nitrogen atoms. huji.ac.il
For heterocyclic systems like this compound, ¹⁵N NMR can differentiate between the pyrrole-type and thiazole-type nitrogen atoms. Generally, nitrogen chemical shifts are referenced to liquid ammonia (B1221849) (NH₃) or nitromethane (B149229) (CH₃NO₂). huji.ac.il In related nitrogen-containing heterocyclic compounds, imino (-N=) nitrogens, such as the one in the thiazole ring, are expected to resonate at a different frequency compared to the amino-type (-NH-) nitrogen of the pyrrole ring. For instance, studies on similar structures have shown that imino nitrogens can have chemical shifts in the range of 170 to 300 ppm, while amino nitrogens appear at higher fields. researchgate.net Theoretical calculations using Density Functional Theory (DFT) can also predict ¹⁵N NMR chemical shifts, providing a valuable comparison to experimental data and aiding in the precise assignment of nitrogen signals within the this compound scaffold. researchgate.net
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and probe molecular structure. edinst.com While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. edinst.com
Vibrational Assignments and Functional Group Identification
The vibrational spectra of this compound and its derivatives exhibit characteristic bands corresponding to the stretching and bending modes of its constituent functional groups.
C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3113–3012 cm⁻¹. researchgate.net In-plane and out-of-plane C-H bending deformations occur at lower frequencies, generally in the 1300–1000 cm⁻¹ range. scialert.net
N-H Vibrations: The N-H stretching vibration of the pyrrole ring is a key diagnostic band, often appearing as a sharp peak in the region of 3445-3271 cm⁻¹. researchgate.netnih.gov
C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the fused ring system are typically found in the 1675–1450 cm⁻¹ region. researchgate.net
C-S Vibrations: The C-S stretching vibrations of the thiazole ring are generally weaker and appear at lower wavenumbers.
Theoretical calculations, often employing DFT methods, are instrumental in assigning the observed vibrational frequencies to specific atomic motions within the molecule. researchgate.netresearchgate.net
Table 1: Selected Vibrational Frequencies for Pyrrolo-Thiazole Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3445 - 3271 | researchgate.netnih.gov |
| Aromatic C-H Stretch | 3113 - 3012 | researchgate.net |
| C=O Stretch (derivatives) | 1722 - 1660 | jst.go.jpjst.go.jp |
| C=C, C=N Stretch | 1675 - 1450 | researchgate.net |
Solvent Effects on Vibrational Frequencies
The solvent environment can influence the vibrational frequencies of a molecule. For polar functional groups like the N-H bond in this compound, hydrogen bonding interactions with protic solvents can lead to a broadening and shifting of the corresponding stretching band to lower wavenumbers. The polarity of the solvent can also affect the frequencies of other vibrations, providing insights into solute-solvent interactions. nepjol.info
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique provides valuable information about the electronic structure and conjugation of the system.
Electronic Absorption Spectra
The UV-Vis absorption spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. In derivatives of the related pyrrolo[2,3-d:5,4-d′]bisthiazole system, intense absorption peaks corresponding to π-π* transitions have been observed. mdpi.comresearchgate.net The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing substituents. For instance, extending the π-conjugated system generally leads to a bathochromic (red) shift in the absorption maximum. researchgate.net
The solvent can also influence the electronic absorption spectra. Solvatochromism, the change in the color of a solution with a change in solvent polarity, can be observed. This effect arises from differential stabilization of the ground and excited electronic states by the solvent. researchgate.net
Fluorescence Studies
Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to its ground state. Not all molecules that absorb light are fluorescent. For those that are, the fluorescence spectrum is typically a mirror image of the lowest energy absorption band.
Derivatives of related pyrrolo-thiazole systems have been shown to exhibit fluorescence. acs.orgrsc.org The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, and the Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) are important parameters determined from fluorescence studies. These properties are influenced by the molecular structure, rigidity, and the surrounding environment. For example, an increase in solvent polarity can lead to changes in the fluorescence emission wavelength and quantum yield. mdpi.com Studies on related compounds have also demonstrated that the introduction of certain functional groups can be used to tune the fluorescence properties, making them suitable for various applications. nih.govacs.org
Investigation of Optical Properties
The optical characteristics of pyrrolo[2,3-d]thiazole derivatives are a significant area of investigation, primarily explored through UV-Vis absorption and fluorescence spectroscopy. These studies reveal how the molecular structure, including the nature of substituents and the extent of conjugation, influences the electronic transitions and photophysical properties of these compounds. nih.gov
Derivatives of the related pyrrolo[2,3-d:5,4-d′]bisthiazole (PBTz) core have been systematically studied to understand structure-property relationships. nih.govmdpi.com A series of conjugated oligomers with a central PBTz core, end-capped with thienyl, furyl, or phenyl groups, were analyzed to correlate the effects of these terminal groups and N-functionalization on optical properties. nih.govmdpi.com The choice of N-substituent (e.g., N-octyl vs. N-phenyl) and the terminal aryl groups significantly tunes the absorption and emission spectra. nih.gov Generally, these compounds exhibit absorption maxima in the UV-A to the visible region, with fluorescence emissions that are sensitive to the solvent environment. nih.gov For instance, some thiazole derivatives show absorption and emission spectra at longer wavelengths, with dicyanovinyl-substituted thiazoles displaying red emission. researchgate.net The combination of a thiazole system with other chromophores like carbazole (B46965) has been shown to enhance hyperpolarizability, a key nonlinear optical property. nih.gov
The photophysical properties of various related heterocyclic systems have been documented, showing that structural modifications can lead to materials with high thermal stability and desirable optical characteristics for applications in optoelectronics. researchgate.netnih.gov The uneven π-electron distribution in fused azaheterocycles, like pyrrolothiazoles, induces interesting optical properties. nih.gov
Below is a table summarizing the photophysical data for selected pyrrolo[2,3-d]thiazole-related derivatives.
| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Solvent | Reference |
|---|---|---|---|---|
| ASDSN (a distyryl naphthalene (B1677914) compound) | 403-417 | 557 | Various | researchgate.net |
| Chromeno[2,3-b]indoles | Not specified | Varies (e.g., Stokes shift of 250 nm) | Acetonitrile | nih.gov |
| Diketopyrrolopyrrole (DPP) derivatives | Varies | Varies (High quantum yield) | Not specified | nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the characterization of this compound derivatives, providing precise molecular weight determination and insights into their structural integrity through fragmentation patterns. High-resolution mass spectrometry (HRMS) is routinely employed to confirm the elemental composition of newly synthesized compounds by matching the experimentally observed mass-to-charge ratio (m/z) with the calculated value, often to within ±0.001 Da. nih.govmdpi.comrsc.org
For various pyrrolo[2,3-d]pyrimidine and thiopyrano[2,3-d]thiazole derivatives, HRMS data using techniques like electrospray ionization (ESI) or electron impact (EI) have been reported to confirm their proposed structures. rsc.orgnih.govnih.gov For example, in the analysis of 2,6-disubstituted-4H-pyrrolo[2,3-d:5,4-d′]bisthiazole derivatives, the molecular ion peaks [M]⁺ or [M+H]⁺ were identified with high accuracy, confirming their successful synthesis. nih.govmdpi.com The mass spectrum for a thiopyrano[2,3-d]thiazole derivative showed an ion peak at m/z = 363 corresponding to the molecular ion (M+). nih.govacs.org Similarly, the fragmentation patterns of related thiazole derivatives have been studied, where the molecular ion undergoes cleavage to lose specific functional groups, helping to elucidate the compound's structure. nih.gov The fragmentation patterns in the mass spectra of metabolites compared to the parent drug have also been used to identify sites of metabolic oxidation. acs.org
The table below presents HRMS data for several representative pyrrolo[2,3-d]thiazole analogues, demonstrating the accuracy of this technique in structural confirmation.
| Compound Name | Molecular Formula | Calculated m/z | Found m/z | Ion | Reference |
|---|---|---|---|---|---|
| 2,6-Bis(2-thienyl)-4-octyl-4H-pyrrolo[2,3-d:5,4-d′]bisthiazole | C₂₂H₂₃N₃S₄ | 457.0770 | 457.0769 | [M]⁺ | nih.govmdpi.com |
| 2,6-Diphenyl-4-octyl-4H-pyrrolo[2,3-d:5,4-d′]bisthiazole | C₂₆H₂₇N₃S₂ | 445.1646 | 445.1642 | [M]⁺ | mdpi.com |
| 2,4,6-Triphenyl-4H-pyrrolo[2,3-d:5,4-d′]bisthiazole | C₂₄H₁₆N₃S₂ | 410.0786 | 410.0796 | [M+H]⁺ | mdpi.com |
| 2,6-Dibromo-4-octyl-4H-pyrrolo[2,3-d:5,4-d′]bisthiazole | C₁₄H₁₇Br₂N₃S₂ | 448.9231 | 448.9203 | [M]⁺ (⁷⁹Br⁷⁹Br) | nih.govmdpi.com |
| 5-Hetarylmethylene-4-thioxo-2-thiazolidinone derivative | C₂₅H₁₇N₃OS₂ | 439 (M⁺) | 439 | [M]⁺ | jst.go.jp |
| Thiopyrano[2,3-d]thiazole derivative | C₃₀H₂₅N₃O₃S₂ | 539 (M⁺) | 539 | [M]⁺ | jst.go.jp |
Elemental Analysis and Chemical Transformation Studies
Elemental analysis is a fundamental technique used to verify the purity and empirical formula of synthesized this compound derivatives and related heterocyclic compounds. mdpi.com The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values. A close agreement, typically within ±0.4%, provides strong evidence for the assigned chemical structure. mdpi.com This method has been consistently applied in the characterization of novel pyrrole, pyrrolo[2,3-d]pyrimidine, and thiopyrano[2,3-d]thiazole derivatives to confirm their successful synthesis and purity. nih.govjst.go.jpresearchgate.net
Chemical transformation studies involving the pyrrolothiazole scaffold are crucial for developing new derivatives with diverse properties. For instance, Knoevenagel condensation followed by a [4+2] cycloaddition reaction has been used to synthesize various thiopyrano[2,3-d]thiazole derivatives. jst.go.jp The starting materials, such as 3-phenyl-4-thioxo-2-thiazolidinone, undergo condensation with aldehydes, and the resulting intermediates react with dienophiles like N-arylmaleimides to afford the final cycloadducts. nih.govjst.go.jp Other chemical transformations include the reaction of pyrimidine (B1678525) derivatives with chloroacetyl chloride to yield fused thiazolo[3,2-a]pyrimidine systems. sapub.org These synthetic routes allow for the introduction of a wide range of functional groups, enabling the tuning of the molecule's biological and physical properties.
The following table provides examples of elemental analysis data for representative compounds.
| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| Thiopyrano[2,3-d]thiazole derivative (5a-p series) | C₃₀H₂₅N₃O₃S₂ | C | 66.77 | 66.60 | jst.go.jp |
| H | 4.67 | 4.84 | |||
| N | 7.79 | 7.56 | |||
| S | 11.88 | 11.70 | |||
| 5-Hetarylmethylene-4-thioxo-2-thiazolidinone derivative (3a-d series) | C₂₅H₁₇N₃OS₂ | C | 68.31 | 68.50 | jst.go.jp |
| H | 3.90 | 3.70 | |||
| N | 9.56 | 9.30 | |||
| S | 14.59 | 14.78 |
Theoretical and Computational Studies of 2h Pyrrolo 2,3 D Thiazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for calculating the properties of heterocyclic compounds due to its balance of accuracy and computational efficiency. DFT studies on 2H-pyrrolo[2,3-d]thiazole would typically involve various levels of theory and basis sets to predict its molecular geometry, vibrational frequencies, and electronic properties. An abstract from a conference proceeding indicates that DFT has been used to study related compounds and to determine stability through HOMO-LUMO energy gap calculations. chemicc.com
A fundamental step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. These optimized parameters provide a detailed picture of the molecule's architecture and can be compared with experimental data if available.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-C | ~1.38 - 1.45 Å |
| C-N | ~1.33 - 1.38 Å | |
| C-S | ~1.70 - 1.75 Å | |
| N-H | ~1.01 Å | |
| C-H | ~1.08 Å | |
| Bond Angle | C-N-C | ~108° - 110° |
| C-S-C | ~90° - 92° | |
| H-N-C | ~125° |
| Dihedral Angle | C-C-N-C | ~0° or 180° |
Analysis of the electronic structure reveals how electrons are distributed within the molecule and provides a basis for understanding its reactivity, spectral properties, and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap generally implying higher stability and lower chemical reactivity.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Illustrative Value |
| LUMO Energy | Illustrative Value |
| HOMO-LUMO Gap (ΔE) | Illustrative Value |
Based on the energies of the frontier orbitals, the ionization potential (IP) and electron affinity (EA) can be approximated using Koopmans' theorem. The ionization potential (IP ≈ -EHOMO) represents the energy required to remove an electron from the molecule, while the electron affinity (EA ≈ -ELUMO) is the energy released when an electron is added. These values are fundamental indicators of a molecule's reactivity in redox reactions.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, indicating sites susceptible to electrophilic attack. Conversely, regions with positive potential, such as around the N-H proton, would be targets for nucleophilic attack.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These parameters provide a more detailed understanding of its stability and reactivity.
Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2, it describes the tendency of electrons to escape from the system.
Chemical Hardness (η): Calculated as η = (ELUMO - EHOMO) / 2, it measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability.
Electrophilicity Index (ω): Calculated as ω = μ² / (2η), this parameter quantifies the ability of a molecule to accept electrons.
| Parameter | Formula | Illustrative Value |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Illustrative Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Illustrative Value |
| Global Softness (S) | 1 / η | Illustrative Value |
| Electrophilicity Index (ω) | μ² / (2η) | Illustrative Value |
Electronic Structure Analysis
Solvent Effects in Theoretical Calculations
In theoretical and computational chemistry, the surrounding solvent can significantly influence the properties of a molecule. For derivatives of the this compound scaffold, computational models often incorporate solvent effects to provide more accurate predictions of molecular behavior in a condensed phase, which better simulates biological conditions.
Implicit and explicit solvent models are the two primary approaches used. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and stability. For instance, conformational analyses of related thiazole-containing molecules have utilized molecular dynamics (MD) calculations in various solvents like water and dimethylsulfoxide (DMSO) to understand how the environment affects the molecule's preferred shape. nih.gov
Explicit solvent models involve including individual solvent molecules in the calculation. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. In the study of thiazole-amino acids, calculations in a water environment showed a significant shift in the populations of different conformers compared to the gas phase, highlighting the critical role of specific interactions with water molecules. nih.gov These methodologies are directly applicable to understanding how different solvents would alter the tautomeric and conformational equilibria of this compound derivatives.
Spectroscopic Parameter Prediction and Benchmarking
Computational chemistry serves as a powerful tool for predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. For heterocyclic systems like this compound, Density Functional Theory (DFT) is a commonly employed method for calculating parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net
Theoretical calculations using methods like B3LYP with a basis set such as 6-311G(d,p) can predict vibrational frequencies (IR) and chemical shifts (¹H and ¹³C NMR). researchgate.net These predicted spectra are invaluable for confirming the structure of synthesized derivatives. For example, in studies of novel pyrrolo[1,2-d] nih.govnih.govnih.govtriazin-4(3H)-one derivatives bearing a thiazole (B1198619) moiety, the calculated ¹H and ¹³C NMR data were crucial for assigning the experimentally observed signals to specific atoms in the molecule. nih.gov
Benchmarking involves comparing the results of different computational methods and basis sets against experimental data to determine the most accurate and efficient approach for a particular class of molecules. Studies on related pyrrolo[3,4-d]pyridazinone derivatives have utilized computational methods to analyze spectroscopic properties, which are then correlated with experimental findings to validate the proposed structures. mdpi.com This comparative process ensures that the chosen theoretical level is reliable for predicting the properties of new, related compounds.
Conformational Analysis and Tautomeric Equilibria
The biological activity of a molecule is often dictated by its three-dimensional shape and the existence of different tautomeric forms. Computational methods are essential for exploring the potential energy surface of this compound derivatives to identify stable conformations and tautomers.
Conformational analysis of flexible molecules, such as those with side chains attached to the pyrrolothiazole core, can be performed using molecular dynamics (MD) simulations and quantum chemical calculations. nih.gov These studies reveal the preferred spatial arrangement of atoms and the energy barriers between different conformations. For thiazole-containing structures, intramolecular hydrogen bonds and electrostatic interactions have been shown to be key factors in stabilizing certain conformations. nih.gov
Tautomerism, the equilibrium between two or more structural isomers that readily interconvert, is a critical consideration for nitrogen-containing heterocycles. researchgate.net Ab initio and DFT calculations can be used to determine the relative energies of different tautomers of the this compound system, predicting which form is most stable under specific conditions (e.g., in the gas phase or in a particular solvent). Understanding the tautomeric equilibrium is vital as different tautomers can exhibit distinct biological activities and binding modes with protein targets.
Comparison with Experimental Data
The ultimate validation of any theoretical model comes from its comparison with experimental results. For this compound derivatives, computational predictions are frequently benchmarked against experimental data to confirm their accuracy and predictive power.
In the characterization of newly synthesized thiazole derivatives, calculated spectroscopic data are compared directly with experimental IR and NMR spectra. researchgate.net For example, the calculated vibrational band for a C=O group in a thiazole derivative can be compared to the experimentally observed absorption band in the IR spectrum. nih.gov Similarly, predicted ¹H and ¹³C NMR chemical shifts are matched with experimental spectra to confirm the assigned molecular structure. nih.govmdpi.com
This synergy between theory and experiment is powerful. When theoretical calculations accurately reproduce experimental findings, it provides strong evidence for the proposed structure and increases confidence in the model's ability to predict the properties of other, yet-to-be-synthesized, molecules within the same class.
Molecular Modeling and Docking Studies
Molecular modeling and docking are cornerstone techniques in modern drug discovery, enabling scientists to visualize and predict how a small molecule, such as a this compound derivative, interacts with a biological target, typically a protein. These computational methods are instrumental in rational drug design, helping to identify and optimize potential drug candidates before they are synthesized.
Computer-Aided Drug Design (CADD) Principles
Computer-Aided Drug Design (CADD) utilizes computational methods to simulate and analyze interactions between a ligand (potential drug) and a receptor (biological target). mdpi.com The fundamental principle is to predict the binding mode and affinity of a molecule to a specific target, thereby guiding the design of more potent and selective inhibitors. mdpi.combenthamscience.com
The CADD process typically begins with identifying a biological target, such as a protein kinase, that is implicated in a disease. The three-dimensional structure of this target, often obtained from X-ray crystallography or NMR spectroscopy, is imported into modeling software. biointerfaceresearch.com A binding site or "active site" on the protein is then identified. A library of virtual compounds, including derivatives of the this compound scaffold, can be computationally "docked" into this active site. nih.gov Docking algorithms explore various possible orientations and conformations of the ligand within the binding pocket and use a scoring function to estimate the strength of the interaction, often expressed as a binding energy. nih.gov This process allows researchers to prioritize which compounds are most likely to be active and should be synthesized for biological testing.
Binding Affinity Predictions
A key output of molecular docking studies is the prediction of binding affinity, which is a measure of how strongly a ligand binds to its target. This is often represented by a docking score, typically in units of kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov
For derivatives of the this compound scaffold, docking studies have been used to predict their binding affinity to various cancer-related protein targets like VEGFR-2, EGFR, and CDK2. nih.govmdpi.com These studies help elucidate the specific molecular interactions responsible for binding, such as:
Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic Interactions: Favorable interactions between nonpolar regions of the ligand and the protein.
Electrostatic Interactions: Attractive or repulsive forces between charged groups.
By analyzing these interactions, researchers can understand the structure-activity relationship (SAR) and rationally modify the molecule's structure to improve its binding affinity and, consequently, its biological activity. semanticscholar.org The predicted binding affinities from docking studies often correlate well with experimentally determined inhibitory activities (e.g., IC₅₀ values), validating the computational model and guiding further optimization of the lead compounds. nih.gov
Quantum Chemistry Calculations for Reaction Mechanisms
As of the latest available research, specific studies detailing quantum chemistry calculations, such as Density Functional Theory (DFT), to elucidate the reaction mechanisms for the synthesis of the core this compound scaffold could not be identified. While computational studies are common for predicting the properties and activities of thiazole derivatives, detailed mechanistic investigations using quantum chemistry for this specific heterocyclic system are not prominently featured in the scientific literature.
Research Applications of 2h Pyrrolo 2,3 D Thiazole Scaffolds
Applications in Medicinal Chemistry Research
The unique structural and electronic properties of the 2H-pyrrolo[2,3-d]thiazole scaffold have made it an attractive starting point for the design of novel therapeutic agents. Researchers leverage this core to create compounds that can precisely interact with biological targets.
The design of bioactive molecules based on the this compound scaffold is guided by several key principles aimed at optimizing interactions with biological targets like enzymes and receptors. The fusion of the pyrrole (B145914) and thiazole (B1198619) rings creates a rigid, planar structure that reduces the conformational flexibility of the molecule. This rigidity can be advantageous, as it pre-organizes the molecule into a shape that can fit snugly into a target's binding site, potentially leading to higher affinity and selectivity. nih.gov
One important design strategy is bioisosterism , where a portion of a known active molecule is replaced by another group with similar physical or chemical properties to improve activity or pharmacokinetic properties. For instance, the pyrrolo[2,3-d]thiazole scaffold has been designed as a bioisostere of other fused heterocyclic systems known to possess biological activity. nih.gov This approach allows chemists to explore new chemical space while retaining the key interactive features of a parent compound. The arrangement of nitrogen and sulfur atoms in the fused system provides specific hydrogen bond donors and acceptors, which are crucial for forming stable complexes with protein targets. nih.govmdpi.com
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. In the context of the this compound scaffold, SAR studies involve the systematic synthesis of derivatives with different substituents at various positions on the ring system and evaluating how these changes affect their potency.
While comprehensive SAR studies on the this compound core are part of ongoing research, principles can be drawn from studies on related thiazole-containing compounds. For many thiazole derivatives, the nature and position of substituents dramatically influence their biological effects. mdpi.com For example, introducing different aryl groups or functional moieties at specific positions can modulate the compound's electronic properties and steric profile, thereby enhancing or diminishing its interaction with a target. nih.gov The goal of these studies is to identify the key "pharmacophore"—the precise three-dimensional arrangement of features responsible for biological activity—to guide the design of more potent and selective molecules. rsc.org
Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophoric units from different bioactive molecules into a single new hybrid compound. mdpi.com This approach aims to create molecules with improved affinity, better efficacy, or even a dual mode of action, targeting multiple biological pathways simultaneously.
The this compound scaffold is an excellent candidate for molecular hybridization. By attaching other known bioactive heterocyclic systems, such as pyrazole (B372694) or triazole, to the core scaffold, researchers can develop novel chemical entities. ekb.eg For example, a strategy could involve linking an anti-inflammatory pyrazoline moiety to the pyrrolo[2,3-d]thiazole core to create a hybrid with potential dual activities. ekb.eg This technique has been successfully applied to other pyrrolo-fused systems, where fragments of known kinase inhibitors were merged with a pyrrolo[2,3-d]pyrimidine nucleus to develop new potent and selective drug candidates. mdpi.com
Applications in Agrochemical Research
Beyond medicine, the this compound scaffold is a promising platform for the development of new agrochemicals, particularly for crop protection.
A significant challenge in agriculture is the emergence of fungicide-resistant pathogens. This drives the need to discover new fungicidal compounds with novel modes of action. The this compound scaffold has recently been identified as a new lead structure for developing potent fungicides. nih.gov
In a recent study, a series of novel this compound derivatives were synthesized and evaluated for their fungicidal activity against various plant pathogens. nih.gov Several of these compounds demonstrated significant efficacy. For example, compounds C1 , C9 , and C20 were found to be more active against Rhizoctonia solani than a positive control compound, YZK-C22. nih.gov Furthermore, a number of the synthesized compounds showed excellent activity against Botrytis cinerea, a fungus that causes grey mold disease in many crops. nih.gov Transcriptome analysis suggested that these compounds may act via a novel mechanism, impacting the tryptophan metabolic pathway and wax biosynthesis in the fungus. nih.gov
| Compound | EC₅₀ (μg/mL) |
|---|---|
| C4 | 1.17 - 1.77 |
| C6 | 1.17 - 1.77 |
| C8 | 1.17 - 1.77 |
| C10 | 1.17 - 1.77 |
| C20 | 1.17 - 1.77 |
An innovative approach in crop protection is the use of "plant activators," which are chemical compounds that stimulate a plant's own immune system to defend against a broad range of pathogens. nih.gov This phenomenon is known as Systemic Acquired Resistance (SAR). frontiersin.orgnih.gov Unlike traditional fungicides that directly kill the pathogen, SAR inducers "prime" the plant to respond more quickly and effectively to subsequent infections. nih.gov This approach offers long-lasting, broad-spectrum protection. nih.gov
The pyrrolo-fused thiazole/thiadiazole structural motif is being explored for its potential in this area. Research into related scaffolds, such as pyrrolo[2,3-d] nih.govresearchgate.netbayer.comthiadiazoles, has been undertaken with the specific goal of developing them as plant activators and SAR inducers. nih.gov These compounds are designed to mimic the action of endogenous signaling molecules, like salicylic (B10762653) acid, that trigger the plant's defense cascade. frontiersin.orgnih.gov The development of such compounds based on the this compound framework could lead to a new generation of eco-friendly crop protection agents that enhance the natural resilience of plants. nih.gov
Applications in Materials Science Research
The unique electronic and structural characteristics of fused pyrrolothiazole systems have made them attractive targets for investigation in various areas of materials science. The combination of the electron-rich pyrrole ring and the electron-deficient thiazole ring can lead to interesting photophysical and electronic properties, which are essential for the development of advanced materials.
While direct examples of this compound in conjugated polymers are not prevalent in the literature, the broader family of thiazole-containing conjugated polymers is a subject of significant research. These polymers are of interest due to their potential for tunable electronic properties, making them suitable for a range of organic electronic applications. The incorporation of thiazole units into a polymer backbone can enhance electron-accepting properties, which is a key consideration in the design of materials for organic solar cells and transistors.
For instance, donor-acceptor (D-A) polymers that include thiazole derivatives often exhibit smaller band gaps, which is advantageous for absorbing a broader range of the solar spectrum in photovoltaic devices. The development of new synthetic methodologies to create thiazole-containing conjugated small molecules and polymers is an active area of research. These efforts aim to exploit the reactivity and properties of the thiazole ring to produce materials with unique optical and electrochemical characteristics.
Thiazole-based compounds are recognized for their promising optoelectronic properties. Their rigid, planar structures and conjugated π-systems make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The inherent fluorescence of many thiazole derivatives is a key feature that is exploited in these applications.
Research into solid-state white light emissive thiazole-based fluorophores has demonstrated their potential as materials for white OLEDs. By modifying the functional groups on the thiazole-containing core, the emission color can be tuned. The HOMO and LUMO energy levels of these compounds are critical parameters that determine their suitability for use in the emissive and charge-transporting layers of OLEDs.
The fluorescence of thiazole-containing compounds also makes them excellent candidates for the development of chemical sensors. Luminescent metal-organic frameworks (MOFs) incorporating thiazole derivatives have been investigated for their ability to detect a variety of environmental contaminants. The principle behind their sensing capability often relies on the quenching or enhancement of their fluorescence upon interaction with a specific analyte.
The nitrogen and sulfur atoms within the thiazole ring of pyrrolothiazole scaffolds provide excellent coordination sites for metal ions, making them valuable ligands for the construction of metal-organic coordination polymers. These materials can exhibit a wide range of structures and properties, depending on the specific ligand, metal ion, and synthesis conditions.
A significant area of research within metal-organic coordination polymers is the investigation of their magnetic properties. The ability to design and synthesize materials with specific magnetic behaviors is of great interest for applications in data storage and spintronics.
In this context, a vanadium-organic coordination polymer utilizing a ligand based on the 4-hexyl-4H-pyrrolo[2,3-d:5,4-d']bis(thiazole) core has been synthesized and characterized. This material was found to exhibit ferrimagnetic ordering, a type of magnetism where adjacent magnetic moments are opposed but unequal, resulting in a net magnetic moment.
Table 1: Magnetic Properties of a Vanadium-Pyrrolo[2,3-d:5,4-d']bis(thiazole)-based Coordination Polymer
| Property | Value |
| Magnetic Ordering | Ferrimagnetic |
| Curie Temperature (TC) | ~110 K |
| Coercive Field (at 5 K) | ~5 Oe |
| Saturation Mass Magnetization (at 5 K) | 7.8–8.4 emu g−1 |
The study of such materials provides valuable insights into the relationship between the crystal structure of the coordination polymer and its resulting magnetic properties. The ability to modify the electronic properties of the tricyclic heterocycle and the spatial characteristics through substitution at the central nitrogen atom opens up new avenues for targeted design of magnetic materials. The electron-deficient nature of the thiazole rings and the extended π-conjugation of the ligand play a crucial role in mediating the magnetic interactions between the metal centers.
Future Perspectives and Emerging Trends in 2h Pyrrolo 2,3 D Thiazole Research
Advancements in Asymmetric Synthesis
The development of stereochemically defined molecules is a cornerstone of modern drug discovery. For the 2H-pyrrolo[2,3-d]thiazole core, which can possess stereogenic centers, the advancement of asymmetric synthesis is a critical frontier. While specific examples of asymmetric synthesis for the this compound skeleton are not yet widely reported, progress in related heterocyclic systems offers a roadmap for future exploration.
One promising avenue is the use of organocatalysis . Chiral organocatalysts, such as proline derivatives and squaramides, have been successfully employed in the enantioselective synthesis of various heterocyclic compounds, including those with a pyrrolidine (B122466) substructure. For instance, asymmetric [3+2] cycloaddition reactions, a powerful tool for constructing five-membered rings, can be rendered enantioselective through the use of chiral catalysts. The application of such catalytic systems to precursors of the this compound ring system could provide a direct route to enantiopure derivatives.
Another potential strategy is chiral pool synthesis , which utilizes readily available chiral starting materials to construct the target molecule. Chiral amino acids, for example, could serve as precursors for the pyrrole (B145914) portion of the scaffold, thereby introducing a predefined stereocenter.
Furthermore, the development of chiral metal catalysts for reactions such as asymmetric hydrogenation or C-H activation on pre-formed this compound rings could offer another layer of stereochemical control. The principles of asymmetric induction seen in the synthesis of related fused heterocycles, such as pyrano[2,3-d]thiazoles, where organocatalyzed [4+2] annulation has been successful, suggest that similar strategies could be adapted for the asymmetric synthesis of this compound derivatives.
Exploration of Novel Reaction Pathways and Catalytic Systems
The discovery of novel and efficient synthetic routes is paramount for expanding the chemical space around the this compound core. Researchers are actively exploring new reaction pathways and catalytic systems to streamline the synthesis of these compounds, improve yields, and introduce diverse functionalities.
Multi-component reactions (MCRs) are emerging as a powerful strategy for the rapid construction of complex heterocyclic scaffolds from simple starting materials in a single step. The development of novel MCRs that directly yield the this compound core would be a significant breakthrough, offering a more atom-economical and environmentally friendly approach compared to traditional multi-step syntheses.
Cycloaddition reactions represent another fertile ground for innovation. The diastereoselective synthesis of related spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] via domino cycloaddition reactions highlights the potential of this approach. Exploring novel dipolarophiles and ylides in [3+2] cycloaddition reactions could lead to new and efficient ways to construct the pyrrolo-thiazole fused system.
In terms of specific protocols, the Hurd-Mori reaction has been successfully applied to the synthesis of the related pyrrolo[2,3-d] rsc.orgnih.govrsc.orgthiadiazole-6-carboxylates. nih.gov This reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride, could potentially be adapted for the synthesis of the this compound skeleton by using appropriate precursors. The success of this reaction is highly dependent on the nature of the protecting group on the pyrrolidine nitrogen, with electron-withdrawing groups favoring the cyclization. nih.gov
The exploration of novel catalytic systems is also crucial. This includes the use of metal catalysts for cross-coupling reactions to functionalize the this compound core, as well as the development of new catalysts that can promote novel cyclization strategies.
Integration of Advanced Computational Techniques for Rational Design
The synergy between computational chemistry and experimental synthesis is revolutionizing drug discovery and materials science. For this compound research, the integration of advanced computational techniques is poised to accelerate the rational design of novel derivatives with desired properties.
Molecular docking simulations can be employed to predict the binding modes and affinities of this compound derivatives with specific biological targets. This allows for the in-silico screening of large virtual libraries of compounds, prioritizing those with the highest potential for biological activity before undertaking laborious and expensive synthesis. This approach has been successfully used for related scaffolds like pyrrolo[2,3-d]pyrimidines in the design of kinase inhibitors.
Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the structural features of this compound derivatives and their biological activity. These models can then be used to predict the activity of unsynthesized compounds and guide the design of more potent analogs.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the this compound scaffold. This information is invaluable for understanding reaction mechanisms and for designing molecules with specific electronic or optical properties for applications in materials science.
By leveraging these computational tools, researchers can move from a trial-and-error approach to a more targeted and efficient strategy for the development of novel this compound-based compounds.
Development of Multi-Targeted Scaffolds
The concept of "one molecule, multiple targets" is a growing trend in drug discovery, particularly in complex diseases like cancer where multiple signaling pathways are often dysregulated. The this compound scaffold, with its potential for diverse functionalization, is a promising platform for the development of multi-targeted agents.
The closely related pyrrolo[2,3-d]pyrimidine core has been successfully utilized to develop potent multi-targeted kinase inhibitors . These compounds can simultaneously inhibit several kinases that are crucial for tumor growth and survival, leading to a more effective and durable anti-cancer response. The structural similarities between the pyrrolo[2,3-d]pyrimidine and this compound scaffolds suggest that the latter could also be a valuable template for designing multi-targeted kinase inhibitors.
By strategically modifying the substituents on the pyrrole and thiazole (B1198619) rings, it may be possible to fine-tune the binding affinity of the molecule for different kinase active sites. This approach could lead to the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance.
Novel Applications in Interdisciplinary Fields
While the primary focus of this compound research has been in the life sciences, the unique structural and electronic properties of this scaffold open up possibilities for its application in other interdisciplinary fields.
In agricultural science , recent studies have highlighted the potent fungicidal activity of certain this compound derivatives. These compounds have shown efficacy against important plant pathogens, suggesting their potential as a new class of agrochemicals. Further research in this area could lead to the development of more effective and environmentally benign crop protection agents.
In materials science , the fused aromatic nature of the this compound core suggests potential applications in the development of novel organic electronic materials . By tuning the electronic properties of the scaffold through chemical modification, it may be possible to create materials with interesting photophysical properties, suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
The exploration of these novel applications will require a collaborative effort between chemists, biologists, and materials scientists, and promises to unlock the full potential of the this compound scaffold beyond its traditional use in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2H-Pyrrolo[2,3-D]thiazole?
- Methodology : The synthesis typically involves heterocyclization or cycloaddition reactions. For example, copper-catalyzed intermolecular heteroannulation between O-acyl oximes and 4-thiazolidinones under reflux conditions yields this compound derivatives in good yields (65–85%) with reusable catalysts . Alternative approaches include [4+2] cycloaddition of pyrazolylmethylene derivatives with N-arylmaleimides in acetic acid .
Q. How are this compound derivatives characterized structurally?
- Methodology : Characterization relies on spectroscopic techniques (NMR, IR) and physical data (melting points, elemental analysis). For example, derivatives synthesized via cycloaddition are confirmed by comparing spectral data (e.g., H NMR chemical shifts for fused rings) and crystallizing products using water-ethanol mixtures .
Q. What biological activities are associated with this compound derivatives?
- Methodology : Cytotoxicity assays against cancer cell lines (e.g., human gastric NUGC, liver HA22T) are conducted using MTT or SRB protocols. Derivatives with electron-withdrawing groups show enhanced anticancer activity, attributed to apoptosis induction via intrinsic/extrinsic pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in heteroannulation synthesis?
- Methodology : Catalyst screening (e.g., Cu(I) vs. Cu(II)) and solvent selection (DMSO vs. acetic acid) are critical. For instance, using DMSO as a solvent in reflux reactions reduces side products, while copper catalysts enhance regioselectivity. Distillation of byproducts (e.g., ethanol) during synthesis also improves yields .
Q. What mechanistic insights explain the anticancer activity of this compound derivatives?
- Methodology : Mechanistic studies involve molecular docking and kinase inhibition assays. For example, derivatives with thiopyrano[2,3-d]thiazole scaffolds inhibit IAP tyrosine kinases, blocking anti-apoptotic pathways in cancer cells .
Q. How do structural modifications influence the pharmacological profile of these compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
